molecular formula C13H20N5NaO7S B3323798 Zidebactam sodium CAS No. 1706777-46-9

Zidebactam sodium

Cat. No. B3323798
CAS RN: 1706777-46-9
M. Wt: 413.38 g/mol
InChI Key: OWQBTXVLPFNTDR-RIHXGJNQSA-M
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Description

Zidebactam sodium, also known as WCK 5107, is a novel β-lactam enhancer that belongs to the bicyclo-acyl hydrazide series . It is currently under investigation in clinical trials . This drug inhibits the penicillin-binding protein and is being developed to treat bacterial infections .


Synthesis Analysis

The synthesis of Zidebactam has been achieved by coupling between the sodium salt of DBO carboxylic acid and Boc-®-(-)-ethyl nipecotate hydrazide followed by requisite chemical transformations . The stereochemistry of Zidebactam was established through single crystal X-ray analysis .


Molecular Structure Analysis

Zidebactam has a molecular formula of C13H21N5O7S . It is a novel drug in clinical development that potentiates the antibacterial activity of β-lactam antibiotics . Two reversed phase liquid chromatographic (RP-LC) methods were developed for ZID; a mass spectrometer (MS) compatible method for identification and another UV detection method for the quantification of impurities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 413.38 . It is a solid substance with solubility in DMSO at 250 mg/mL and in water at 50 mg/mL .

Mechanism of Action

Zidebactam has a dual mechanism of action. It binds to Gram-negative PBP2 and inhibits β-lactamase . It is also a potent β-lactamase inhibitor and a penicillin-binding protein2 (PBP2) inhibitor .

Future Directions

Zidebactam sodium is currently in clinical development. Two drug combination products, Zidebactam with cefepime (WCK 5222) and Zidebactam with ertapenem (WCK 6777), have been awarded qualified infectious disease product (QIDP) status by the U.S. Food and Drug Administration (USFDA) . WCK 5222 has completed phase I clinical trial studies and is currently undergoing global phase III clinical studies .

properties

IUPAC Name

sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQBTXVLPFNTDR-RIHXGJNQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N5NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1706777-46-9
Record name Zidebactam sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIDEBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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